

Storage and handling of air-sensitive Barium iodide hexahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium iodide hexahydrate*

Cat. No.: *B577068*

[Get Quote](#)

Technical Support Center: Barium Iodide Hexahydrate

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and troubleshooting of air-sensitive **Barium iodide hexahydrate** ($\text{BaI}_2 \cdot 6\text{H}_2\text{O}$).

Frequently Asked Questions (FAQs)

Q1: What are the key properties of **Barium iodide hexahydrate**?

Barium iodide is an inorganic compound that primarily exists in an anhydrous (BaI_2) form and various hydrated forms, such as the dihydrate and hexahydrate.^[1] These compounds are white, crystalline solids.^{[1][2]} **Barium iodide hexahydrate** is highly sensitive to air, light, and moisture.^{[3][4]} It is also hygroscopic, meaning it readily absorbs moisture from the atmosphere, and can be deliquescent, eventually dissolving in the absorbed water.^[3] It is soluble in water, ethanol, and acetone.^[1]

Q2: How must **Barium iodide hexahydrate** be stored to maintain its integrity?

To prevent degradation, **Barium iodide hexahydrate** must be stored under a set of controlled conditions:

- Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon.^{[5][6][7]}

- Container: Keep the compound in a tightly sealed container.[3][8]
- Temperature: Store in a cool, dry place.[3]
- Light: Protect from any exposure to light.[4][6]

Q3: What are the primary hazards associated with **Barium iodide hexahydrate**?

Barium iodide hexahydrate is harmful if swallowed, inhaled, or absorbed through the skin.[3]

The barium ion is a muscle poison that can cause stimulation followed by paralysis.[3] Initial symptoms of ingestion may include nausea, vomiting, and diarrhea. Prolonged exposure to iodides may also lead to "iodism," with symptoms like skin rash and headache.[8] The compound can cause irritation to the eyes, skin, and respiratory tract.[3]

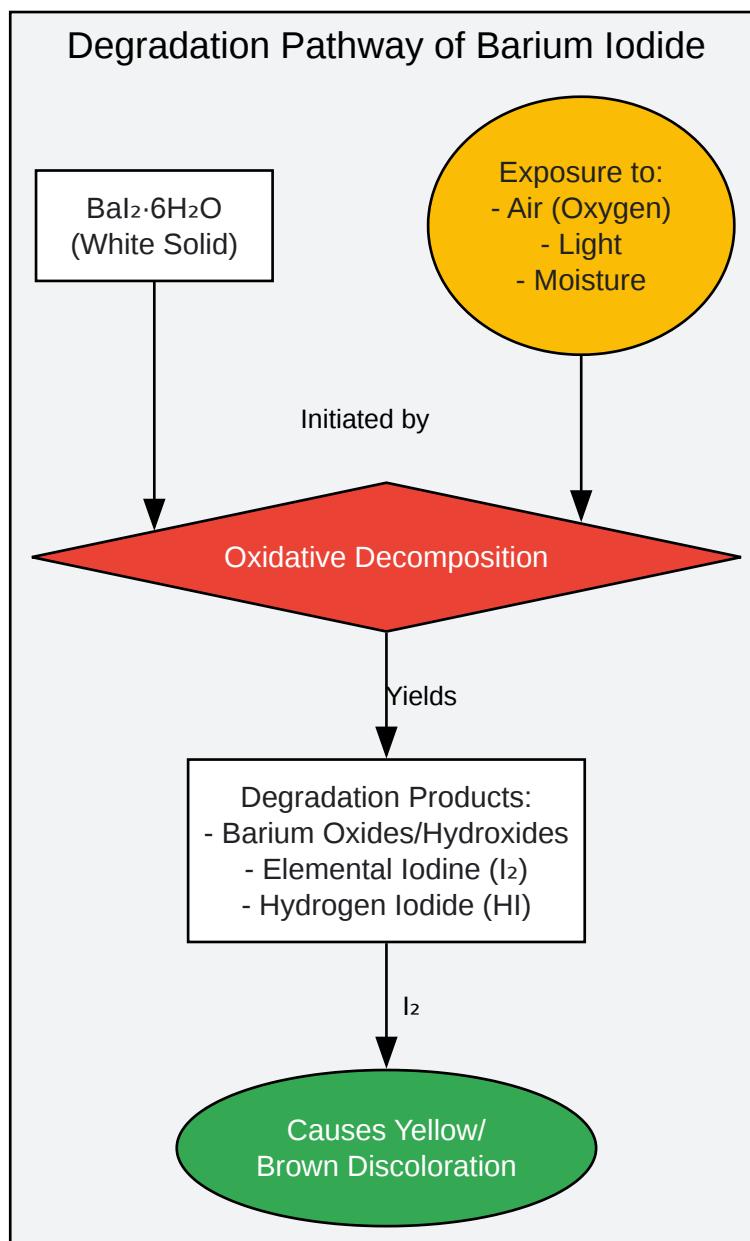
Q4: What Personal Protective Equipment (PPE) is required when handling this compound?

When working with **Barium iodide hexahydrate**, the following PPE is mandatory:

- Eye Protection: Chemical safety goggles or a face shield.[4]
- Hand Protection: Appropriate chemical-resistant gloves (e.g., rubber gloves).[6]
- Body Protection: A lab coat or protective work clothing.[6]
- Respiratory Protection: A NIOSH/MSHA approved respirator is necessary if dust is generated or if exposure limits are at risk of being exceeded.[4] All handling should ideally be performed in a properly operating chemical fume hood.[4][6]

Summary of Physicochemical Properties

The quantitative data for Barium iodide and its common hydrate are summarized below.


Property	Value	Form
Molecular Formula	BaI_2	Anhydrous
Melting Point	740 °C / 1364 °F	Anhydrous
Decomposition Temp.	~740 °C	Anhydrous
Density	5.15 g/cm³ at 25 °C	Anhydrous
Appearance	White to off-white powder or crystals	Both
Solubility (Water)	166.7 g / 100 mL at 0°C	Dihydrate
Dehydration Step 1	Loses one H_2O molecule at ~98.9 °C	Dihydrate
Dehydration Step 2	Loses second H_2O molecule at ~539 °C	Dihydrate

(Data compiled from[\[5\]](#)[\[9\]](#)[\[10\]](#))

Troubleshooting Guide

Q5: My **Barium iodide hexahydrate** has turned yellow or reddish-brown. What happened and is it still usable?

A color change to yellow or reddish-brown is a clear indicator of decomposition.[\[2\]](#) This occurs when the iodide ions are oxidized to elemental iodine (I_2), a colored solid, upon exposure to air (oxygen) and/or light.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Degradation pathway of **Barium iodide hexahydrate**.

The presence of significant color indicates that the material is no longer pure. For applications requiring high purity, the decomposed material should be discarded. For other uses, its suitability must be evaluated on a case-by-case basis, as the impurities may interfere with your experiment.

Q6: The **Barium iodide hexahydrate** powder is clumpy, caked, or has turned into a slurry.

Why?

This is a result of the compound's hygroscopic and deliquescent properties.^[3] It has absorbed a significant amount of moisture from the atmosphere. This indicates improper storage in a non-dry environment or a container that was not airtight. The excess water will alter the compound's molar mass and can be detrimental to moisture-sensitive reactions. It is recommended to use fresh, properly stored material.

Q7: My experiments using **Barium iodide hexahydrate** are giving inconsistent or non-reproducible results. What could be the cause?

Inconsistent results are frequently traced back to the degradation of the air-sensitive reagent. Purity and consistency can only be ensured through rigorous adherence to proper handling and storage protocols. Use the following workflow to troubleshoot the issue.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Handling and Dispensing

This protocol outlines the best practices for handling air-sensitive **Barium iodide hexahydrate** to prevent its degradation.

Objective: To accurately weigh and dispense **Barium iodide hexahydrate** without exposing it to the atmosphere.

Method 1: Using a Glovebox

- Preparation: Ensure the glovebox antechamber is properly purged and that the internal atmosphere is inert (e.g., N₂ or Ar) with low levels of O₂ and H₂O.

- Material Transfer: Place the sealed container of **Barium iodide hexahydrate**, a clean and dry beaker or weighing boat, a spatula, and any other necessary labware into the antechamber.
- Equilibration: Cycle the antechamber as per the glovebox operating procedure. Transfer the items into the main chamber. Allow the container to equilibrate to the glovebox temperature before opening to prevent condensation.
- Dispensing: Inside the glovebox, carefully open the reagent container. Using a clean, dry spatula, dispense the required amount of the white solid into the weighing boat on a tared balance.
- Sealing: Immediately and tightly seal the main **Barium iodide hexahydrate** container.
- Use: The weighed sample can now be used directly in the reaction vessel within the controlled atmosphere of the glovebox.

Method 2: Using a Schlenk Line (Inert Gas Manifold)

This technique is suitable for transferring the solid into a reaction vessel that will be used on the Schlenk line.

- System Setup: Assemble your dry reaction flask, sealed with a rubber septum, and connect it to the Schlenk line via a needle. Purge the flask by alternating between vacuum and an inert gas (e.g., nitrogen) at least three times.
- Positive Pressure: After the final purge cycle, leave the flask under a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[\[11\]](#)
- Reagent Transfer: Briefly remove the septum and, under a strong counterflow of inert gas from the flask opening, quickly add the approximate amount of **Barium iodide hexahydrate**. This is a less precise method and is best for reactions where the exact amount is not critical or will be determined later.
- Seal and Purge: Immediately reseal the flask with the septum and purge the flask again to remove any air that may have entered during the transfer.

- Note: This method involves brief exposure to the atmosphere and is less ideal than using a glovebox for highly sensitive applications. The key is to perform the transfer as quickly as possible under a robust positive flow of inert gas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium iodide - Wikipedia [en.wikipedia.org]
- 2. Barium iodide | 13718-00-8 [chemicalbook.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. rororwxhoilrnr5q.ldycdn.com [rororwxhoilrnr5q.ldycdn.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Barium iodide dihydrate (7787-33-9) for sale [vulcanchem.com]
- 10. Barium iodide, 98% 13718-50-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- To cite this document: BenchChem. [Storage and handling of air-sensitive Barium iodide hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b577068#storage-and-handling-of-air-sensitive-barium-iodide-hexahydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com